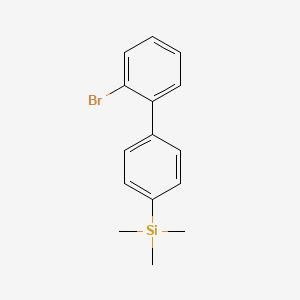![molecular formula C27H24ClN3NiO3+ B13789888 (SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel](/img/structure/B13789888.png)
(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel is a complex nickel compound It is characterized by its intricate structure, which includes a nickel center coordinated to a glycinato ligand and a phenylmethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel typically involves the following steps:
Ligand Preparation: The glycinato ligand is synthesized by reacting glycine with an appropriate chlorinated aromatic compound under controlled conditions.
Complex Formation: The prepared ligand is then reacted with a nickel salt, such as nickel chloride, in the presence of a base to form the desired nickel complex.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of a suitable solvent and base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) species, while reduction may produce nickel(I) or nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, (SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as cross-coupling and hydrogenation with high efficiency.
Biology
In biological research, this compound is studied for its potential as a metallodrug. Its ability to interact with biological molecules, such as proteins and DNA, makes it a candidate for therapeutic applications, including anticancer and antimicrobial treatments.
Medicine
The compound’s potential as a therapeutic agent is explored in medicine. Its interactions with biological targets are investigated to develop new treatments for diseases.
Industry
In industry, (SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel is used in the production of advanced materials. Its catalytic properties are harnessed in the synthesis of polymers and other high-value chemicals.
Mécanisme D'action
The mechanism by which (SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel exerts its effects involves its interaction with molecular targets. The nickel center can coordinate with various substrates, facilitating their transformation through catalytic processes. The compound’s structure allows it to stabilize transition states and lower activation energies, enhancing reaction rates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nickel(II) acetylacetonate: Another nickel complex used in catalysis.
Nickel(II) chloride: A simpler nickel salt with various applications.
Nickel(II) nitrate: Used in similar catalytic and industrial processes.
Uniqueness
(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel is unique due to its complex structure, which provides specific catalytic properties not found in simpler nickel compounds. Its ability to interact with a wide range of substrates and facilitate various reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C27H24ClN3NiO3+ |
|---|---|
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
2-[[[2-[(2R)-1-benzylpyrrolidine-2-carbonyl]azanidyl-5-chlorophenyl]-phenylmethylidene]amino]acetate;nickel(3+) |
InChI |
InChI=1S/C27H26ClN3O3.Ni/c28-21-13-14-23(22(16-21)26(29-17-25(32)33)20-10-5-2-6-11-20)30-27(34)24-12-7-15-31(24)18-19-8-3-1-4-9-19;/h1-6,8-11,13-14,16,24H,7,12,15,17-18H2,(H2,29,30,32,33,34);/q;+3/p-2/t24-;/m1./s1 |
Clé InChI |
WIWAPGLZOMJJLI-GJFSDDNBSA-L |
SMILES isomérique |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=C(C=C(C=C3)Cl)C(=NCC(=O)[O-])C4=CC=CC=C4.[Ni+3] |
SMILES canonique |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=C(C=C(C=C3)Cl)C(=NCC(=O)[O-])C4=CC=CC=C4.[Ni+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane](/img/structure/B13789835.png)
![2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine](/img/structure/B13789843.png)
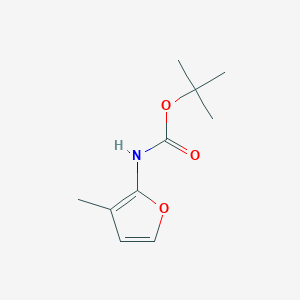
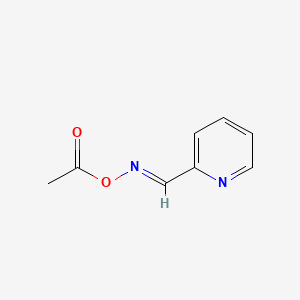
![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13789861.png)
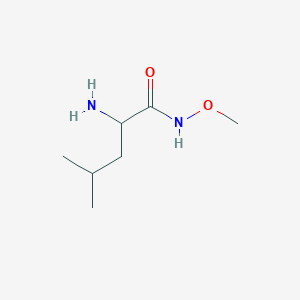

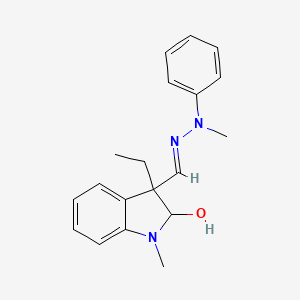
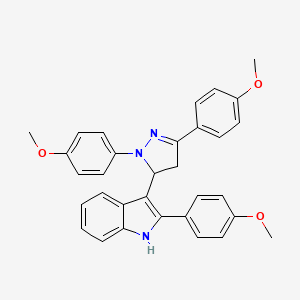
![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)
